Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Description

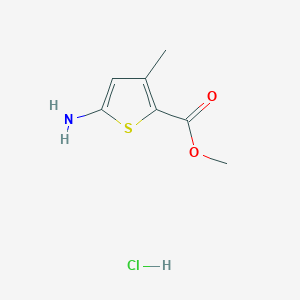

Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a substituted thiophene derivative featuring a methyl ester group at position 2, an amino group at position 5, and a methyl substituent at position 3 of the thiophene ring. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for applications in pharmaceutical and synthetic chemistry. Its molecular formula is C₇H₁₀ClNO₂S, with a molecular weight of approximately 207.7 g/mol (inferred from analogous compounds). The amino group provides a reactive site for further functionalization, such as acylation or alkylation, while the methyl ester contributes to stability and modulates lipophilicity.

Properties

IUPAC Name |

methyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-4-3-5(8)11-6(4)7(9)10-2;/h3H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQQLDMFYXCXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547762-42-5 | |

| Record name | methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride typically

Biological Activity

Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H9ClN2O2S

- Molecular Weight : Approximately 207.25 g/mol

The compound's structure features a thiophene ring with an amino group and a carboxylate ester, which contribute to its reactivity and biological activity. The hydrochloride form enhances its solubility in water, making it suitable for various pharmaceutical applications .

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Antitumor Activity : Studies have shown that thiophene derivatives can inhibit tumor cell proliferation by interfering with critical cellular processes such as DNA synthesis and cell cycle progression. For instance, compounds similar to methyl 5-amino-3-methylthiophene-2-carboxylate have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and inhibition of key metabolic pathways .

- Inhibition of Enzymatic Activity : Thiophene compounds have been identified as inhibitors of enzymes involved in cancer metabolism. For example, they may target enzymes like 3-phosphoglycerate dehydrogenase (PHGDH), which is crucial for serine biosynthesis in cancer cells, thereby reducing their proliferation under specific conditions .

- Antimicrobial Properties : this compound has also shown potential antimicrobial activity, particularly against pathogenic microorganisms. This activity is often attributed to the generation of reactive oxygen species (ROS) upon interaction with microbial cells, leading to oxidative stress and cell death .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on human ovarian carcinoma cells (IGROV1). The compound exhibited significant cytotoxicity with an IC50 value indicating potent activity at low concentrations. The mechanism was linked to the inhibition of cellular ATP production and interference with folate metabolism pathways, enhancing its therapeutic potential against resistant cancer types .

Case Study: Antimicrobial Activity

Another investigation focused on the compound's efficacy against Leishmania major, a parasite responsible for leishmaniasis. The results indicated that the compound induced ROS production, leading to significant cell death in L. major without affecting mammalian cells, showcasing its selectivity and potential as an anti-leishmanial agent .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its ability to interact with specific receptors in the brain enhances its utility in drug formulation.

Case Study: Antiviral Properties

A study highlighted the compound's structural analogues, which were developed for inhibiting Hepatitis B virus replication. The research focused on optimizing the structure-activity relationship (SAR) and pharmacokinetics of these analogues, revealing strong binding to the viral core protein and significant antiviral potency without cytotoxicity. Notably, one analogue exhibited an effective concentration (EC50) in the nanomolar range, underscoring the compound's potential as a therapeutic agent against viral infections .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals. Its properties enhance the efficacy of pesticides and herbicides by improving their absorption and effectiveness on target plants.

Application Example: Herbicide Formulation

Research indicates that compounds similar to methyl 5-amino-3-methylthiophene-2-carboxylate are incorporated into herbicide formulations to improve their performance. This application is particularly relevant in developing selective herbicides that minimize damage to non-target crops while effectively controlling weed populations .

Organic Synthesis

This compound is a valuable building block in organic synthesis, enabling researchers to create complex molecules for various applications, including materials science and nanotechnology.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including one-step processes that simplify production compared to traditional multi-step methods . This efficiency is crucial for scaling up production for industrial applications.

Colorants and Dyes

The unique chemical structure of this compound makes it suitable for developing vibrant colorants and dyes used in textiles and coatings. These colorants exhibit excellent stability and colorfastness, making them desirable for commercial applications.

Market Application: Textile Industry

In the textile industry, dyes derived from this compound are employed due to their vibrant colors and durability. Their application enhances the aesthetic appeal of fabrics while ensuring longevity during washing and exposure to light .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride are best understood in comparison with analogous thiophene derivatives. Below is a detailed analysis of key similarities and differences:

Ethyl 5-Amino-3-methylthiophene-2-carboxylate Hydrochloride

- Molecular Formula: C₈H₁₂ClNO₂S

- Molecular Weight : 221.71 g/mol

- Key Differences :

- The ethyl ester group (vs. methyl) increases lipophilicity, reducing aqueous solubility but enhancing compatibility with organic solvents.

- The longer alkyl chain may slow hydrolysis rates compared to the methyl ester.

- Applications: Preferred in non-polar reaction media or for prolonged ester stability.

Methyl 5-Chloro-4-Nitrothiophene-2-carboxylate

- Molecular Formula: C₆H₄ClNO₄S

- Molecular Weight : 221.62 g/mol

- Key Differences: Substitution of the amino group with electron-withdrawing chloro and nitro groups deactivates the thiophene ring, reducing reactivity toward electrophilic substitution.

- Applications : Useful in reactions requiring electron-deficient aromatic systems, such as nucleophilic substitutions.

5-[(Methylamino)methyl]thiophene-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₇H₁₀ClNO₂S

- Molecular Weight : 207.67 g/mol

- Key Differences: The carboxylic acid group (vs. ester) increases acidity (pKa ~2–3) and hydrogen-bonding capacity.

- Applications : Suitable for metal coordination or as a building block in peptide-mimetic drugs.

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Amino groups (electron-donating) in the target compound activate the thiophene ring for electrophilic reactions, whereas nitro groups (electron-withdrawing) in analog 2.2 suppress reactivity .

- Solubility Trends : Hydrochloride salts universally improve water solubility, but ester chain length (methyl vs. ethyl) fine-tunes lipophilicity for specific solvent systems .

- Lumping Strategy : Compounds with shared thiophene cores but divergent substituents may be grouped for modeling certain reactions, though individual substituent effects necessitate precise analysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization, oxidation, and acylation steps. For example, a related thiophene derivative (Methyl 4-aminothiophene-3-carboxylate hydrochloride) was synthesized via cyclization of mercaptoacetic acid methyl ester with acrylonitrile derivatives under acidic conditions . For the target compound, introducing the 3-methyl and 5-amino substituents may require regioselective nitration followed by reduction. Multi-step protocols, such as those used in articaine hydrochloride synthesis (e.g., "one-pot" cyclization/oxidation), could be adapted . Key intermediates should be purified via recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm. Retention times for related thiophene carboxylates range from 8–12 minutes under these conditions .

- NMR : Expect characteristic signals for the methyl ester (δ ~3.8 ppm, singlet), thiophene protons (δ 6.5–7.5 ppm), and amino groups (δ 5.5–6.0 ppm, broad after D2O exchange).

- Elemental Analysis : Confirm stoichiometry (e.g., C: ~40.2%, H: ~4.8%, N: ~6.5%, S: ~11.4%, Cl: ~11.3%).

Advanced Research Questions

Q. How to resolve crystallographic data contradictions (e.g., disorder, twinning) in structural studies?

- Methodological Answer :

- Use SHELXL for refinement, which is robust for small-molecule crystallography. For disordered regions, apply "PART" instructions to model alternative conformations .

- If twinning is suspected (common in thiophene derivatives), use the TWIN/BASF commands in SHELXL. High-resolution data (>1.0 Å) improves success rates.

- Validate with residual density maps (e.g., check for unmodeled solvent or counterions).

Q. What strategies mitigate instability during long-term storage or under experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C for similar hydrochlorides ). Store at −20°C under desiccation.

- pH Sensitivity : Conduct stress testing in buffered solutions (pH 1–13). Monitor degradation via HPLC; amino groups may protonate or hydrolyze in extreme pH.

- Light Sensitivity : Use amber vials if π-conjugated thiophene rings show UV absorption (e.g., λmax ~280 nm).

Q. How to design computational models to predict reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing nucleophilic attack at the carboxylate group).

- Molecular Docking : For pharmacological studies, dock the compound into target proteins (e.g., ion channels) using AutoDock Vina. Parameterize partial charges via RESP fitting.

- MD Simulations : Assess solvation dynamics in aqueous/PBS buffers using GROMACS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.